N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation or reduction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules, such as:
- N-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
- 4-(4-methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
- 2-(pyrrolidin-1-yl)pyrimidines
Uniqueness
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxyphenyl group and the pyrrolidine ring contributes to its distinct chemical properties and its ability to interact with various biological targets .
Properties
Molecular Formula |
C24H32N2O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H32N2O3/c1-18(2)17-29-22-12-8-20(9-13-22)24(27)25-16-23(26-14-4-5-15-26)19-6-10-21(28-3)11-7-19/h6-13,18,23H,4-5,14-17H2,1-3H3,(H,25,27) |
InChI Key |
CHSNQNDBWOKSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
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